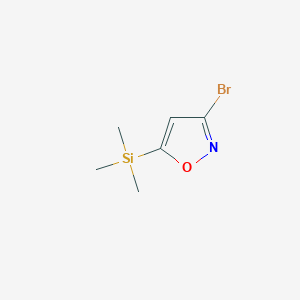![molecular formula C8H4ClNO3 B6233416 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid CAS No. 1554086-60-0](/img/no-structure.png)
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorofuro[2,3-c]pyridine-2-carboxylic acid (7-CFCA) is a heterocyclic compound that belongs to the class of furo[2,3-c]pyridine-2-carboxylic acids. It is an important intermediate in the synthesis of many drugs and other biologically active compounds. 7-CFCA has a wide range of applications in scientific research and pharmaceuticals.
Scientific Research Applications
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is widely used in scientific research due to its ability to interact with a variety of biological molecules. It is used in the synthesis of drugs and other biologically active compounds. 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has also been used in the synthesis of peptides, peptidomimetics, and other organic molecules. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules.
Mechanism of Action
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid binds to the active site of COX-2 and inhibits its activity. This inhibition of COX-2 activity leads to decreased levels of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce the severity of inflammatory diseases. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has been shown to reduce the production of nitric oxide, which can reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid in laboratory experiments has several advantages. It is a potent inhibitor of COX-2, so it can be used to study the effects of COX-2 inhibition. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is relatively inexpensive and easy to synthesize. However, there are some limitations to using 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid in laboratory experiments. It is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is not very stable, so it must be stored at low temperatures to prevent degradation.
Future Directions
There are several potential future directions for the use of 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid. It could be used to develop new drugs and other biologically active compounds. In addition, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid could be used to study the effects of COX-2 inhibition on other diseases, such as cancer and autoimmune diseases. Finally, 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid could be used to develop new fluorescent probes for the detection and quantification of biological molecules.
Synthesis Methods
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 2-chloro-3-methylpyridine with ethyl chloroformate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid in high yields. Other methods for synthesizing 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid include the reaction of 2-chloropyridine with ethyl chloroformate, the reaction of 2-chloro-3-methylpyridine with ethyl chloroformate in the presence of a strong base, and the reaction of 2-chloropyridine with ethyl chloroformate in the presence of a strong base.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-pyridinecarboxylic acid", "2-chloro-5-nitrofuran", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitrofuran with sodium hydride in dimethylformamide to yield 2-chloro-5-nitrofuran-3-ol", "Step 2: Cyclization of 2-chloro-5-nitrofuran-3-ol with 2-pyridinecarboxylic acid in the presence of hydrochloric acid to form 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid", "Step 3: Neutralization of the reaction mixture with sodium hydroxide", "Step 4: Isolation of the product by filtration and washing with ethanol and water" ] } | |
CAS RN |
1554086-60-0 |
Product Name |
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
Molecular Formula |
C8H4ClNO3 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



